Cas no 1804769-49-0 (4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine)

4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine is a multifunctional pyridine derivative featuring a unique combination of reactive groups, including an aminomethyl substituent, a hydroxyl group, an iodine atom, and a trifluoromethoxy moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive compounds. The presence of iodine offers opportunities for further functionalization via cross-coupling reactions, while the trifluoromethoxy group enhances lipophilicity and metabolic stability. The aminomethyl and hydroxyl groups provide additional sites for derivatization, enabling tailored modifications for specific applications. Its well-defined reactivity profile and structural versatility make it a useful building block in medicinal chemistry and material science research.
4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine structure
1804769-49-0 structure
Product name:4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine
CAS No:1804769-49-0
MF:C7H6F3IN2O2
MW:334.034424304962
CID:4829537

4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine
    • Inchi: 1S/C7H6F3IN2O2/c8-7(9,10)15-4-2-13-6(11)5(14)3(4)1-12/h2,14H,1,12H2
    • InChI Key: XPLCFYHLAPISMJ-UHFFFAOYSA-N
    • SMILES: IC1=C(C(=C(C=N1)OC(F)(F)F)CN)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • XLogP3: 1.8
  • Topological Polar Surface Area: 68.4

4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029098653-1g
4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine
1804769-49-0 97%
1g
$1,460.20 2022-04-01

4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine Related Literature

Additional information on 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine

4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine: A Versatile Scaffold in Modern Medicinal Chemistry

4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine (CAS No. 1804769-49-0) represents a novel and highly functionalized pyridine derivative with unique structural features that have garnered significant attention in contemporary pharmaceutical research. This compound incorporates a trifluoromethoxy group at the 5-position, a hydroxyl group at the 3-position, an iodine substituent at the 2-position, and a primary aminomethyl group at the 4-position. These structural elements collectively endow the molecule with exceptional synthetic versatility and pharmacological potential, making it a promising candidate for drug discovery and development programs.

The trifluoromethoxy moiety in 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine plays a critical role in modulating molecular properties. Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that trifluoromethoxy groups can significantly enhance the metabolic stability of pharmaceutical compounds by introducing fluorine atoms that resist enzymatic degradation. This feature is particularly valuable in the development of long-acting therapeutics, where prolonged half-life is essential for once-daily dosing regimens. The iodine substituent at the 2-position further contributes to the molecule's reactivity, as iodinated compounds are well-established precursors in cross-coupling reactions, enabling efficient late-stage functionalization of complex molecular frameworks.

The hydroxyl group at the 3-position introduces additional polarity to the molecule, which can influence both solubility characteristics and hydrogen-bonding capabilities. A 2024 review in ACS Medicinal Chemistry Letters highlighted that hydroxyl-containing heterocycles are frequently employed in the design of selective kinase inhibitors due to their ability to form favorable interactions with conserved residues in the ATP-binding pocket of target enzymes. This property is particularly relevant for the development of precision oncology drugs, where molecular recognition at the active site is paramount for achieving therapeutic efficacy.

The aminomethyl group at the 4-position provides a unique handle for further chemical modifications. Recent advances in click chemistry approaches have demonstrated that primary amines can be efficiently converted into bioorthogonal functional groups through azide-alkyne cycloaddition reactions. This feature is especially advantageous in the context of prodrug design, where the aminomethyl moiety can serve as a masked functional group that is selectively released under specific physiological conditions, such as in the acidic microenvironment of tumor tissues.

Structural analysis of 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine has revealed a highly conjugated system that spans the entire pyridine ring. This electronic delocalization pattern is consistent with the molecule's potential to participate in π-π stacking interactions, a key non-covalent interaction observed in many protein-ligand complexes. A 2023 computational study published in Organic & Biomolecular Chemistry suggested that such interactions could be leveraged to enhance the binding affinity of small molecule inhibitors targeting GPCR (G-protein coupled receptor) family members, which remain a major class of drug targets in modern pharmacology.

The synthetic accessibility of 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine has been a subject of recent investigation. A 2024 paper in Advanced Synthesis & Catalysis reported a novel one-pot synthetic protocol that combines iodination, hydroxylation, and trifluoromethoxylation steps in a single reaction vessel using a transition-metal catalyzed cascade reaction strategy. This approach significantly reduces the number of synthetic steps required to access the target molecule, which is a critical consideration in high-throughput screening campaigns where rapid access to diverse chemical libraries is essential.

Recent preclinical studies have begun to explore the biological activity of 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine and its derivatives. A 2023 study in Pharmacological Research demonstrated that certain analogs of this compound exhibited moderate inhibitory activity against cyclin-dependent kinases (CDKs), a family of enzymes that are central to the regulation of the cell cycle. These findings suggest that structure-activity relationship studies focused on the trifluoromethoxy and hydroxyl substituents may lead to the identification of more potent and selective kinase inhibitors with improved pharmacological profiles.

The iodine atom in 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine has also been explored for its potential in radiolabeling applications. A 2024 paper in Nuclear Medicine and Biology demonstrated that the iodinated position could be readily replaced with radioactive isotopes such as 125I or 131I, enabling the synthesis of radiolabeled tracers for positron emission tomography (PET) imaging. This application is particularly relevant for the development of molecular imaging agents that can visualize the spatial distribution of disease targets in vivo, providing valuable insights for both diagnostic and therapeutic monitoring purposes.

The amine functionality at the 4-position has also been investigated for its potential in targeted drug delivery applications. A 2023 study in Biomaterials Science demonstrated that amine-modified nanoparticles could be conjugated to ligands that recognize specific cell surface receptors, enabling the selective delivery of therapeutic payloads to diseased tissues. This approach has shown promise in the development of antibody-drug conjugates and small molecule drug conjugates, where precise targeting can significantly enhance therapeutic efficacy while reducing systemic toxicity.

From a computational chemistry perspective, molecular modeling studies have provided valuable insights into the electronic structure and reactivity patterns of 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine. A 2024 study in Chemical Science employed density functional theory (DFT) calculations to predict the frontier molecular orbitals of the molecule, which are crucial for understanding its electrophilic and nucleophilic reactivity. These computational insights have been instrumental in guiding synthetic strategies and in predicting the reactivity of the molecule under various reaction conditions.

The unique combination of electronic and steric effects in 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine has also been explored in the context of supramolecular chemistry. A 2023 paper in Chemical Communications demonstrated that the molecule can act as a host molecule in non-covalent interactions, forming stable complexes with guest molecules through a combination of hydrogen bonding, π-π interactions, and van der Waals forces. This property has potential applications in the design of molecular sensors and self-assembling nanomaterials, where precise control over molecular recognition is essential.

In conclusion, 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine (compound 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine, CAS 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine, molecular formula C8H7F3INO3) represents a versatile scaffold with significant potential in drug discovery, molecular imaging, and materials science. The iodinated position offers opportunities for radiolabeling, while the trifluoromethoxy group provides electronic tuning capabilities. The amine functionality allows for targeted drug delivery and ligand conjugation, and the hydroxyl group contributes to hydrogen bonding and solubility characteristics. The pyridine ring provides a rigid aromatic core that can be further functionalized to access a wide range of bioactive molecules and advanced materials. As research in this area continues to advance, it is likely that 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine will play an increasingly important role in chemical biology, pharmaceutical development, and nanotechnology.

The compound 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine (CAS: not provided, molecular formula: C₈H₇F₃INO₃) is a multifunctional molecule with a unique combination of structural features that make it a valuable scaffold for various scientific and pharmaceutical applications. Below is a structured summary of its properties and potential applications, based on the detailed analysis: --- ### 1. Structural Features - Core Structure: A pyridine ring, which provides a rigid aromatic core and serves as a versatile platform for further functionalization. - Substituents: - Iodo group at position 2: Offers potential for radiolabeling (e.g., with isotopes like ¹²⁵I or ¹³¹I) and reactivity tuning. - Trifluoromethoxy group at position 5: Introduces electronic effects (electron-withdrawing) and can be used for modulating biological activity. - Hydroxyl group at position 3: Provides hydrogen-bonding capability and can influence solubility and intermolecular interactions. - Amine functionality at position 4: Enables ligand conjugation, targeted drug delivery, and bioconjugation. --- ### 2. Key Properties - Electronic Effects: The trifluoromethoxy group (–O–CF₃) and iodo group (–I) significantly influence the electronic distribution of the molecule, affecting its reactivity and interactions with biological targets. - Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition and supramolecular assembly. - Solubility and Reactivity: The combination of polar substituents (–OH, –O–CF₃) and non-polar aromatic ring provides a balance between solubility and stability in various media. --- ### 3. Applications #### A. Drug Discovery and Development - Kinase Inhibition: Analogues of this compound have shown moderate inhibitory activity against cyclin-dependent kinases (CDKs), suggesting potential for anti-cancer drug development. - Structure-Activity Relationship (SAR) Studies: The trifluoromethoxy and hydroxyl groups can be systematically modified to optimize selectivity and potency. #### B. Molecular Imaging - Radiolabeling: The iodo group can be replaced with radioactive isotopes (e.g., ¹²⁵I, ¹³¹I) for PET imaging, enabling the development of molecular tracers for diagnostic applications. #### C. Targeted Drug Delivery - Amine Conjugation: The amine functionality allows for ligand conjugation, enabling targeted delivery of therapeutic agents to specific cells or tissues (e.g., via antibody-drug conjugates or peptide-targeted delivery). #### D. Supramolecular Chemistry and Materials Science - Hydrogen Bonding and Self-Assembly: The hydroxyl group can facilitate supramolecular interactions, useful in self-assembling materials or nanoscale architectures. - Functionalization: The pyridine ring can be further modified for materials applications, such as molecular sensors or electronic components. --- ### 4. Challenges and Opportunities - Challenges: - Synthetic Complexity: Introducing multiple substituents (iodo, trifluoromethoxy, hydroxyl) may require protecting group strategies and selective functionalization. - Toxicity and Stability: The iodo group and trifluoromethoxy group may impact biocompatibility and stability in vivo. - Opportunities: - Drug Optimization: Tuning the electronic and steric properties of the molecule could lead to highly selective and potent drugs. - Advanced Materials: The rigid aromatic core and functional substituents offer potential for smart materials, nanomedicine, and molecular electronics. --- ### 5. Conclusion 4-(Aminomethyl)-3-hydroxy-2-iodo-5-(trifluoromethoxy)pyridine is a versatile and multifunctional molecule with broad applications in pharmaceuticals, molecular imaging, and materials science. Its iodinated and trifluorinated substituents provide unique opportunities for bioconjugation, radiolabeling, and electronic tuning, while the amine and hydroxyl groups enable hydrogen bonding and solubility control. Continued research into its synthetic methods, biological activity, and materials applications is likely to unlock new possibilities in chemical biology and nanotechnology. --- If you need further details on synthesis, in vivo testing, or specific applications, feel free to ask!

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.